![molecular formula C6H2BrN3O2Se B179232 5-溴-4-硝基苯并[c][1,2,5]硒二唑 CAS No. 1753-20-4](/img/structure/B179232.png)

5-溴-4-硝基苯并[c][1,2,5]硒二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

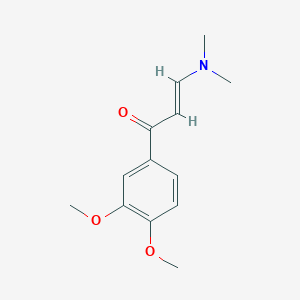

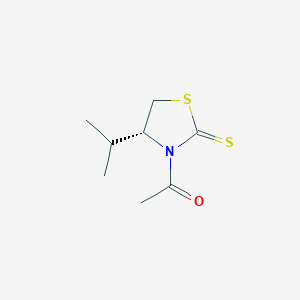

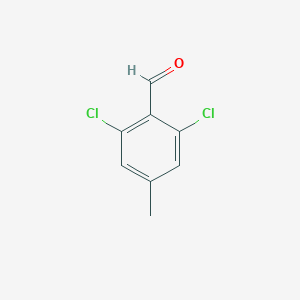

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole is a chemical compound with the molecular formula C6H2BrN3O2Se . It is a solid substance .

Synthesis Analysis

The synthesis of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole involves the dehydration condensation of 4-halogen-5-nitrobenzene-1-diamine (halogen includes F, Cl, and Br) and selenium dioxide under the catalysis of dilute hydrochloric acid and water as a solution .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole consists of a benzo[c][1,2,5]selenadiazole core with a bromo group at the 5-position and a nitro group at the 4-position .Physical And Chemical Properties Analysis

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole has a molecular weight of 306.96 . It has a melting point of 280 °C and a predicted boiling point of 368.5±45.0 °C . The compound is stored at temperatures between 2-8°C .科学研究应用

Application in Cancer Research

“5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole” and similar compounds are recognized to possess potent pharmacological activities, including anticancer potential .

Method of Application

A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . Specifically, an equivalent quantity of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole and 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole were heated with 4-aminophenylboronic acid pinacol ester in DMF at 90 °C for 3 hours .

Results or Outcomes

The synthesized hybrids were characterized by suitable spectroscopic techniques . The biological studies are currently underway . In another study, it was found that the wound healing ability of A549 cells was significantly inhibited after treatment . When the concentration of the compound was 5 μM, the number of cells transferred to the upper chamber’s lower surface of the transwell plate decreased .

Application in Influenza Treatment

“5-Nitrobenzo[c][1,2,5]selenadiazole” has been studied as a potential therapeutic agent in the regulation of oxidative stress and inflammation induced by influenza A (H1N1)pdm09 .

Method of Application

The compound was tested in vitro and in vivo for its antiviral activity. The cell counting kit-8 assay and observation of cytopathic effect were used to verify that the compound could improve the survival of influenza A (H1N1)pdm09-infected Madin-Darby canine kidney cells .

Results or Outcomes

The compound was found to inhibit the proliferation of H1N1 virus. It also inhibited H1N1 infection-induced apoptosis and the production of proinflammatory factors after infection, including tumor necrosis factor-α (TNF-α), TNF-β, interferon-γ, interleukin 12 (IL-12), and IL-17F . In vivo experiments suggested that the pathological damage in the lungs was significantly alleviated after treatment with the compound .

Application in Photovoltaics and Fluorescent Sensors

Compounds based on the benzo[c][1,2,5]thiadiazole motif, which is similar to “5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole”, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Application in Antiviral Research

“5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole” has been studied for its potential antiviral properties .

Method of Application

The compound was tested in vitro and in vivo for its antiviral activity. The cell counting kit-8 assay and observation of cytopathic effect were used to verify that the compound could improve the survival of influenza A (H1N1)pdm09-infected Madin-Darby canine kidney cells .

Results or Outcomes

The compound was found to inhibit the proliferation of H1N1 virus. It also inhibited H1N1 infection-induced apoptosis and the production of proinflammatory factors after infection, including tumor necrosis factor-α (TNF-α), TNF-β, interferon-γ, interleukin 12 (IL-12), and IL-17F . In vivo experiments suggested that the pathological damage in the lungs was significantly alleviated after treatment with the compound .

Application in Cell Migration Studies

“5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole” has been used in studies to evaluate the motor ability of cells .

Method of Application

A Transwell assay was used to evaluate the motor ability of cells. This experiment requires cells to migrate from the top of the membrane to the bottom of the membrane .

Results or Outcomes

When the concentration of the compound increased to 10 μM, the number of transferred cells was only 17.3 cells/well, which was only about 3% of that in the untreated group .

安全和危害

The safety information for 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

5-bromo-4-nitro-2,1,3-benzoselenadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWFWVZIOMYNLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=N[Se]N=C2C(=C1Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrN3O2Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435450 |

Source

|

| Record name | 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole | |

CAS RN |

1753-20-4 |

Source

|

| Record name | 5-Bromo-4-nitro-2,1,3-benzoselenadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)